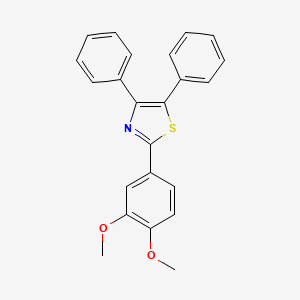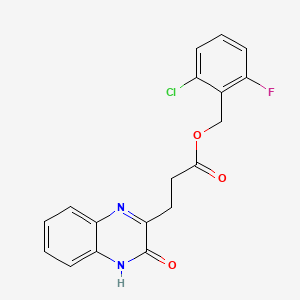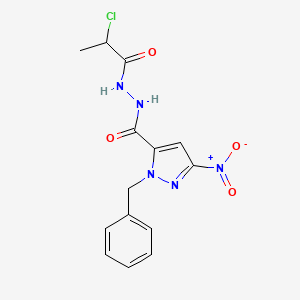![molecular formula C35H40BrN3O B4553057 6-bromo-4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-2-(4-butylphenyl)quinoline](/img/structure/B4553057.png)
6-bromo-4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-2-(4-butylphenyl)quinoline
Descripción general
Descripción
6-bromo-4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-2-(4-butylphenyl)quinoline is a useful research compound. Its molecular formula is C35H40BrN3O and its molecular weight is 598.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 597.23548 g/mol and the complexity rating of the compound is 789. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Quinoline Derivatives in Synthesis and Catalysis
Synthetic Approaches and Chemical Properties : Quinoline derivatives have been explored for their unique chemical properties and reactivities. For instance, the synthesis of quinolines often involves catalytic methods that highlight the versatility of these compounds in organic synthesis. Techniques such as the Heck-like coupling and Pictet–Spengler reactions have been developed to synthesize benzothieno[3,2-c]quinolines, showcasing the ability to construct complex quinoline frameworks efficiently (David et al., 2007).
Catalytic Applications : Quinoline derivatives have been utilized as ligands in catalytic reactions, demonstrating their role in enhancing reaction efficiency and selectivity. The use of quinoline-based ligands in palladium-catalyzed Suzuki–Miyaura reactions exemplifies their effectiveness in cross-coupling processes, indicating the potential for broad application in synthetic chemistry (Scrivanti et al., 2009).
Biological Applications
Antimalarial Activity : Research into quinoline derivatives has also extended into the development of antimalarial drugs. Studies on the synthesis and evaluation of new antimalarial analogues of quinoline alkaloids derived from Cinchona ledgeriana Moens ex Trimen have revealed compounds with potent activity against Plasmodium falciparum, demonstrating the therapeutic potential of quinoline derivatives in combating malaria (Park et al., 2002).
Antimicrobial and Antifungal Properties : Novel quinoline derivatives have been synthesized and assessed for their antimicrobial activity, with certain compounds showing significant efficacy against bacterial and fungal strains. This highlights the role of quinoline compounds in the development of new antimicrobial agents (Babu et al., 2015).
Material Science and Fluorescence Applications
Fluorescent Probes for DNA Detection : The synthesis of benzimidazo[1,2-a]quinolines, substituted with various nuclei and evaluated for fluorescence properties, presents an application of quinoline derivatives as DNA-specific fluorescent probes. These compounds, characterized by enhanced fluorescence emission intensity in the presence of ct-DNA, offer potential applications in bioimaging and molecular diagnostics (Perin et al., 2011).
Propiedades
IUPAC Name |
[6-bromo-2-(4-butylphenyl)quinolin-4-yl]-[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40BrN3O/c1-5-6-7-25-8-12-27(13-9-25)33-23-31(30-22-29(36)16-17-32(30)37-33)34(40)39-20-18-38(19-21-39)24-26-10-14-28(15-11-26)35(2,3)4/h8-17,22-23H,5-7,18-21,24H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWXFKKCNLOEQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ETHYL-2-METHYL-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE)](/img/structure/B4552985.png)
![4-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-2-butenoic acid](/img/structure/B4552992.png)
![(E)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE](/img/structure/B4553002.png)
![Butyl 4-[[2-(4-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B4553009.png)




![N-(3-ethoxypropyl)-2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4553045.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(3-pyridinylmethyl)ethanediamide](/img/structure/B4553059.png)
![(4-BENZYLPIPERAZINO)[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]METHANONE](/img/structure/B4553062.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4553066.png)
![4-methoxy-N-{2-[methyl(phenyl)amino]ethyl}benzamide](/img/structure/B4553071.png)
